molecular formula C10H9BrN2 B3010006 7-Bromo-N-methylisoquinolin-1-amine CAS No. 1546685-57-7

7-Bromo-N-methylisoquinolin-1-amine

Cat. No.: B3010006
CAS No.: 1546685-57-7
M. Wt: 237.1
InChI Key: MYAFBXNMLMFQRI-UHFFFAOYSA-N
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Description

7-Bromo-N-methylisoquinolin-1-amine is a chemical compound with the molecular formula C10H9BrN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Mechanism of Action

Target of Action

It is known that isoquinoline derivatives, to which this compound belongs, often interact with various receptors and enzymes in the body

Mode of Action

The exact mode of action of 7-Bromo-N-methylisoquinolin-1-amine is currently unknown due to the lack of specific studies on this compound. Isoquinoline compounds often act as agonists or antagonists at various receptors . The bromine atom at the 7th position could potentially influence the compound’s interaction with its targets, but further investigation is required to confirm this.

Biochemical Pathways

It is known that the regulation of metabolic pathways is a complex process that involves the control of the flux of metabolites to ensure that the output of the pathways meets biological demand . The compound could potentially affect these pathways, but more research is needed to confirm this.

Pharmacokinetics

The compound’s molecular weight (2371) and physical form (powder) suggest that it could potentially be absorbed and distributed in the body . The presence of the bromine atom and the N-methyl group could influence its metabolism and excretion, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies on this compound. It is known that isoquinoline compounds can have various effects on cells, depending on their specific structure and targets .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-N-methylisoquinolin-1-amine typically involves the bromination of N-methylisoquinolin-1-amine. One common method is the electrophilic aromatic substitution reaction, where N-methylisoquinolin-1-amine is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-N-methylisoquinolin-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction Reactions: The bromine atom can be reduced to form N-methylisoquinolin-1-amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile (CH3CN).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol (EtOH).

Major Products Formed

    Substitution: Formation of various substituted isoquinoline derivatives.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of N-methylisoquinolin-1-amine.

Scientific Research Applications

7-Bromo-N-methylisoquinolin-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N-methylisoquinolin-1-amine: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    7-Chloro-N-methylisoquinolin-1-amine: Similar structure with a chlorine atom instead of bromine, leading to variations in reactivity and potency.

    7-Fluoro-N-methylisoquinolin-1-amine: Contains a fluorine atom, which can significantly alter its chemical and biological properties.

Uniqueness

7-Bromo-N-methylisoquinolin-1-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric effects. These effects influence its chemical reactivity, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

7-bromo-N-methylisoquinolin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-12-10-9-6-8(11)3-2-7(9)4-5-13-10/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAFBXNMLMFQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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